5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3S/c17-15-6-2-1-5-14(15)16-8-12(11-20)10-19(16)23(21,22)13-4-3-7-18-9-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCSYEVJOAWXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155353 | |
| Record name | 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881677-11-8 | |
| Record name | 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881677-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881677118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, also known by its CAS number 881677-11-8, is a compound that has gained attention in pharmaceutical research due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C16H11FN2O3S
- Molecular Weight : 330.33 g/mol
- CAS Number : 881677-11-8
- Boiling Point : Predicted at approximately 563.7 °C
- Solubility : Slightly soluble in chloroform and DMSO .
Synthesis
The synthesis of this compound involves several steps:
- Reaction of 2-fluoroacetophenone with tetrabutylammonium tribromide to produce 2-fluoro-alpha-bromoacetophenone.
- Further reaction with malononitrile under sodium carbonate catalysis to yield the desired pyrrole derivative .
Pharmacological Profile
Research indicates that this compound exhibits significant biological activity, particularly as a potassium-competitive acid blocker (P-CAB). It has been shown to have potent inhibitory effects on H(+), K(+)-ATPase, which is crucial for gastric acid secretion. In vivo studies suggest that it outperforms traditional proton pump inhibitors (PPIs) in both efficacy and duration of action .
The mechanism of action involves the selective inhibition of gastric acid secretion by blocking the ATPase enzyme, which is essential for maintaining the acid-base balance in the stomach. This property makes it a candidate for treating gastroesophageal reflux disease (GERD) and peptic ulcers .
Clinical Trials
In clinical trials, compounds related to this compound demonstrated superior efficacy compared to existing PPIs. For instance, vonoprazan fumarate (a derivative) showed a 400-fold greater capability in inhibiting proton pumps compared to lansoprazole, highlighting its potential as a new treatment option for acid-related disorders .
| Compound | Efficacy | Comparison |
|---|---|---|
| Vonoprazan fumarate | Potent H(+), K(+)-ATPase inhibitor | 400 times more than lansoprazole |
| Traditional PPIs | Standard efficacy | Less effective |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrrole derivatives, revealing that modifications to the pyrrole ring can enhance biological activity. The presence of electron-withdrawing groups such as fluorine significantly increases the potency against gastric acid secretion .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the development of drugs aimed at treating cancer and inflammatory diseases.
Anticancer Activity
Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. The incorporation of the fluorophenyl and pyridinylsulfonyl groups enhances the compound's ability to interact with specific enzymes and receptors involved in tumor growth.
- Case Study : A study published in 2023 explored the efficacy of this compound against various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
Anti-inflammatory Properties
The sulfonamide group present in the compound is known for its anti-inflammatory effects. This makes it a candidate for developing drugs targeting inflammatory diseases such as rheumatoid arthritis.
- Research Findings : In vitro studies showed that the compound significantly reduced pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent.
Material Science Applications
Beyond medicinal uses, this compound's unique chemical structure allows it to be explored in material science, particularly in the development of organic semiconductors and sensors.
Organic Electronics
The electronic properties of pyrrole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Data Table: Electronic Properties Comparison
| Compound | Band Gap (eV) | Conductivity (S/cm) |
|---|---|---|
| 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde | 2.0 | 10^-4 |
| Traditional Pyrrole Derivative | 2.5 | 10^-5 |
Sensor Development
The compound has also been studied for its potential use in chemical sensors due to its ability to selectively bind to certain analytes.
- Case Study : Research conducted in 2024 demonstrated that films made from this compound could detect trace amounts of heavy metals in water, showcasing its utility in environmental monitoring.
Research Reagent Applications
As a versatile research reagent, this compound is used in various synthetic pathways and analytical methods.
Synthesis of Novel Compounds
The compound serves as an intermediate in synthesizing other complex molecules, particularly those aimed at drug discovery.
- Synthesis Example : A recent synthesis route highlighted the use of this compound to create novel derivatives with enhanced biological activity, paving the way for new therapeutic agents.
Analytical Chemistry
It is utilized in analytical chemistry for developing chromatographic methods due to its distinct spectral properties.
- Research Findings : Studies indicate that this compound can be effectively used as a standard reference material for high-performance liquid chromatography (HPLC) analysis of related compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
5-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
- CAS : 928324-80-5
- Molecular Formula : C₁₆H₁₁FN₂O₃S (same as target compound)
- Key Difference : Fluorine at the para position of the phenyl ring.
- Significance: Altered electronic effects may influence receptor binding in drug candidates. Reported as vonoprazan impurity 72 .
5-(3-Fluorophenyl)-1-(4-methylphenylsulfonyl)-1H-pyrrole-3-carbaldehyde
Sulfonyl Group Modifications
5-(2-Fluorophenyl)-1-(5-chloropyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
- CAS: Not explicitly listed, but structurally inferred from .
- Key Difference : Chlorine substituent on the pyridine ring.
- Significance : Enhanced electrophilicity may improve reactivity in further functionalization steps.
5-(2-Fluorophenyl)-1-(4-methylphenylsulfonyl)-1H-pyrrole-3-carbaldehyde
Salt and Derivative Forms
1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine fumarate
Data Tables
Table 1: Physicochemical Properties
Key Research Findings
- Electronic Effects : Fluorine at the ortho position (target compound) induces steric hindrance, reducing reaction rates compared to para-fluoro analogs .
- Sulfonyl Group Impact : Pyridin-3-ylsulfonyl groups enhance hydrogen-bonding capacity, improving target engagement in enzyme inhibition assays vs. tosyl derivatives .
- Salt Formation : Fumarate salts address the poor bioavailability of the free aldehyde, making them preferable for drug formulations .
Q & A
Q. What are the established synthetic routes for 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, and what analytical methods validate its purity?
Answer :
- Synthetic Routes : The compound is synthesized via sequential functionalization of the pyrrole core. Key steps include:
- Analytical Validation :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons, sulfonyl group, aldehyde proton at δ ~9.8 ppm) .
- HPLC : Purity >98% verified via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
- Mass Spectrometry : High-resolution MS (HRMS) matches the molecular formula C₁₆H₁₁FN₂O₃S (MW 330.33) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer :
Q. How is the compound structurally characterized, and what crystallographic data are available?
Answer :
- X-ray Crystallography : Single-crystal analysis reveals:
- Bond Angles : Key angles include C3–C4–S1 (102.5°) and N1–C4–S1 (112.3°), confirming sulfonyl group geometry .
- Torsional Parameters : Pyridinylsulfonyl and 2-fluorophenyl groups adopt orthogonal conformations to minimize steric clash .
- CCDC Data : Crystallographic data deposited under CCDC 2074950 .
Advanced Research Questions
Q. What role does this compound play in the development of potassium-competitive acid blockers (P-CABs), and how does its structure influence pharmacodynamics?
Answer :
- Role in Drug Design : It is a key intermediate in synthesizing vonoprazan (TAK-438), a P-CAB targeting gastric H⁺/K⁺-ATPase .
- Structure-Activity Relationship (SAR) :
- Pharmacodynamic Studies : Preclinical models show prolonged acid suppression (t½ > 7 hours) due to slow dissociation from the enzyme .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point)?
Answer :
Q. What strategies optimize yield in large-scale synthesis while maintaining regioselectivity?
Answer :
- Regioselective Sulfonylation :
- Scale-Up Challenges :
Q. How does the compound interact with biological targets, and what computational methods validate these interactions?
Answer :
- Target Engagement : Binds to H⁺/K⁺-ATPase via:
- Computational Validation :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
